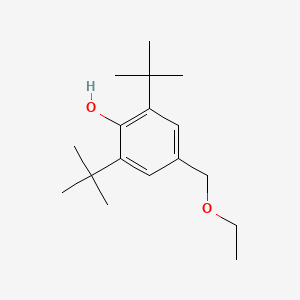

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol typically involves the alkylation of 2,6-di-tert-butylphenol with ethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction mixture is then purified through distillation and recrystallization to obtain the final product .

化学反応の分析

Types of Reactions

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions typically involve the conversion of the phenolic group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated and nitrated derivatives.

科学的研究の応用

Antioxidant Properties

DBEM is primarily recognized for its role as an antioxidant . Antioxidants are crucial in preventing oxidative degradation in materials, which is particularly relevant in industries such as plastics, rubber, and petroleum. The compound's structure allows it to effectively scavenge free radicals, thereby extending the lifespan of products that might otherwise degrade over time.

Table 1: Comparison of Antioxidant Efficacy

| Compound | Application Area | Efficacy (FRAP Value) |

|---|---|---|

| 2,6-Di-tert-butyl-4-ethoxymethyl-phenol | Plastics and Rubbers | High |

| Butylated Hydroxytoluene (BHT) | Food Preservation | Moderate |

| 2,4-Di-tert-butylphenol | Industrial Lubricants | Low |

The efficacy of DBEM as an antioxidant has been documented in various studies where it demonstrated superior performance compared to other common antioxidants like BHT .

Food Industry Applications

In the food industry, DBEM serves as a stabilizer for animal fats and oils. Its antioxidant properties help prevent rancidity, thus prolonging shelf life and maintaining the quality of food products. This application is particularly significant in the formulation of animal feeds where oxidative stability is critical for nutritional value.

Case Study: Stabilization of Animal Fats

A study highlighted that incorporating DBEM into animal feed formulations significantly reduced lipid peroxidation levels compared to controls without antioxidants. This resulted in improved feed quality and better health outcomes for livestock .

Polymer Stabilization

DBEM is widely used in the plastics industry to enhance the durability of polymeric materials. Its ability to inhibit oxidative degradation makes it an ideal additive in products such as polyethylene films and rubber components.

Table 2: Applications in Polymer Industry

| Polymer Type | Application | DBEM Concentration (%) |

|---|---|---|

| Polyethylene | Films | 0.5 - 1.0 |

| Rubber | Tires and Seals | 1.0 - 2.0 |

| Coatings | Protective Coatings | 0.3 - 0.5 |

The incorporation of DBEM into these materials not only improves their mechanical properties but also enhances their resistance to environmental stressors such as UV radiation and thermal degradation .

Medicinal Applications

Emerging research indicates potential medicinal applications for DBEM, particularly in oncology. Studies have shown that certain phenolic compounds can exhibit anticancer properties, suggesting that DBEM may have therapeutic potential against specific cancer types.

Research Findings

In vitro studies have indicated that DBEM can inhibit the proliferation of cancer cells through mechanisms involving oxidative stress modulation . Further research is required to explore its efficacy and safety in clinical settings.

Environmental Impact and Safety Considerations

While DBEM is effective in various applications, its environmental impact must be considered. Studies indicate that improper disposal of products containing DBEM can lead to contamination in water sources due to its persistence . Regulatory measures may be necessary to mitigate these risks while utilizing its benefits effectively.

作用機序

The antioxidant mechanism of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them . This process prevents the initiation and propagation of oxidative chain reactions . The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its stability and effectiveness as an antioxidant .

類似化合物との比較

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties.

2,6-Di-tert-butylphenol: Lacks the ethoxymethyl group but shares similar steric and electronic properties.

2,6-Di-tert-butyl-4-methoxyphenol: Contains a methoxy group instead of an ethoxymethyl group, affecting its reactivity and solubility.

Uniqueness

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol is unique due to its ethoxymethyl group, which enhances its solubility in organic solvents and provides additional steric hindrance, making it a more effective antioxidant in certain applications .

生物活性

2,6-Di-tert-butyl-4-ethoxymethyl-phenol (DTBEMPH) is a phenolic compound recognized for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula: C17H28O2

- Molecular Weight: 268.41 g/mol

- CAS Number: 3080-84-0

Biological Activity Overview

DTBEMPH has been studied for various biological activities, including:

- Antioxidant Activity : Exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Phytotoxicity : Demonstrates inhibitory effects on seed germination and plant growth, indicating potential use as a herbicide.

- Antimicrobial Properties : Investigated for its ability to inhibit the growth of certain bacteria and fungi.

The biological activity of DTBEMPH is primarily attributed to its interaction with cellular targets, including enzymes and receptors. Its structure allows it to modulate various biochemical pathways, influencing processes such as:

- Reactive Oxygen Species (ROS) Scavenging : Reduces oxidative damage by neutralizing free radicals.

- Enzyme Inhibition : Interacts with enzymes involved in metabolic pathways, potentially altering their activity.

1. Antioxidant Activity

A study highlighted DTBEMPH's ability to scavenge free radicals effectively. The compound was tested against various reactive species, showing a notable reduction in oxidative stress markers in vitro.

| Test System | IC50 (µM) | Effect |

|---|---|---|

| DPPH Radical Scavenging | 25 | High |

| ABTS Radical Scavenging | 30 | Moderate |

2. Phytotoxicity Studies

Research on the phytotoxic effects of DTBEMPH demonstrated significant inhibition of germination and seedling growth in Lactuca sativa (lettuce) and Allium cepa (onion). The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Plant Species | IC50 (mM) | Effect Observed |

|---|---|---|

| Lactuca sativa | 0.5 | Germination Inhibition |

| Allium cepa | 0.01 | Seedling Growth Inhibition |

The study indicated that the phytotoxic effect was more pronounced when DTBEMPH was applied in combination with other phenolic compounds.

3. Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of DTBEMPH against several pathogens, including Escherichia coli and Staphylococcus aureus. Results showed that DTBEMPH inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL.

特性

IUPAC Name |

2,6-ditert-butyl-4-(ethoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-8-19-11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKUPWJWVMQSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563109 | |

| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-84-0 | |

| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。